2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole moiety, a pyrimidine ring, and a trifluoromethyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . This forms the benzoxazole core, which is then further functionalized through various organic reactions to introduce the pyrimidine and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ethanol, and catalysts like TTIP.
Reduction: Sodium borohydride, methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in the design of novel anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole and pyrimidine moieties can bind to active sites of enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Benzimidazol-2-ylamino)phenyl]amine: Similar structure but with a benzimidazole moiety instead of benzoxazole.
Flupyrimin analogs: Contain similar arylpyrazole cores and exhibit insecticidal activity.
Uniqueness
2-(1,3-Benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of a benzoxazole moiety, a pyrimidine ring, and a trifluoromethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14F3N5O2 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H14F3N5O2/c1-11-10-24-18(28-19-26-14-7-2-3-8-15(14)30-19)27-16(11)17(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-10H,1H3,(H,25,29)(H,24,26,27,28) |
InChI Key |
NGUHYRNKKSDQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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